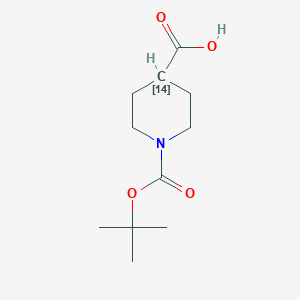
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid is an organic compound commonly used in organic synthesis. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protective group used to prevent reactions at the nitrogen atom during synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid typically involves the following steps :
Formation of Piperidine-4-carboxylic acid: This can be achieved by reacting piperidine with carbon dioxide under high pressure and temperature.
Protection of the Nitrogen Atom: The piperidine-4-carboxylic acid is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protective group, forming 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
Introduction of the 14C Label: The 14C label can be introduced by using a 14C-labeled carbon dioxide in the first step or by using a 14C-labeled reagent in subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield piperidine-4-carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for deprotection .
Scientific Research Applications
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms due to its labeled carbon atom.
Medicine: It serves as a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid depends on its use in specific reactions . In general, the Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, allowing the nitrogen atom to participate in further reactions. The labeled carbon atom can be used to trace the compound’s pathway in metabolic studies .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid can be compared with other similar compounds, such as :
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but without the 14C label.
1-(tert-Butoxycarbonyl)piperidine-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: An ester derivative of the compound.
The uniqueness of this compound lies in its labeled carbon atom, which makes it valuable for tracing and studying metabolic pathways .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl](414C)azinane-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/i8+2 |
InChI Key |
JWOHBPPVVDQMKB-PPJXEINESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[14CH](CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















